molecular formula C11H11NO2 B12854550 4-Methoxy-6-methylquinoline 1-oxide

4-Methoxy-6-methylquinoline 1-oxide

Cat. No.: B12854550
M. Wt: 189.21 g/mol
InChI Key: UPYSVHRJLHCYIV-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylquinoline 1-oxide is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylquinoline 1-oxide typically involves multi-step reactions. One common method starts with the bromination of 4-methoxy-6-methylquinoline, followed by oxidation using aqueous sodium carbonate and methanol . The reaction conditions include ambient temperature and specific reaction times for each step.

Industrial Production Methods

Industrial production methods for this compound may involve mechanochemical processing, which is a solvent-free and high-rate solid-state reaction method. This approach is advantageous because it does not require high temperatures and can produce the target material in an economically viable manner .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and monopermaleic acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-methoxy-6-methyl-1-oxidoquinolin-1-ium

InChI

InChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)11(14-2)5-6-12(10)13/h3-7H,1-2H3

InChI Key

UPYSVHRJLHCYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C[N+](=C2C=C1)[O-])OC

Origin of Product

United States

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